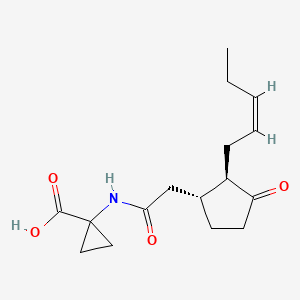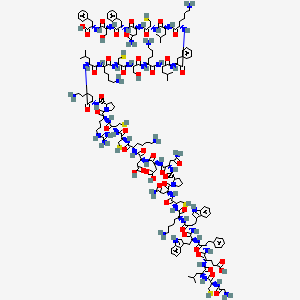
GsMTx4 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GsMTx4 trifluoroacetate is a spider venom peptide known for its selective inhibition of cationic-permeable mechanosensitive channels. These channels belong to the Piezo and transient receptor potential (TRP) channel families. GsMTx4 trifluoroacetate is a valuable pharmacological tool for identifying the role of these excitatory mechanosensitive channels in normal physiology and pathology .
Vorbereitungsmethoden
GsMTx4 trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a trifluoroacetate salt .
Analyse Chemischer Reaktionen
GsMTx4 trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of amide bonds between amino acids. The peptide can also undergo oxidation and reduction reactions, particularly involving its cysteine residues, which form disulfide bonds crucial for its structure and function .
Wissenschaftliche Forschungsanwendungen
GsMTx4 trifluoroacetate has several scientific research applications:
Chemistry: It is used as a tool to study the structure and function of mechanosensitive channels.
Biology: It helps in understanding the role of mechanosensitive channels in various physiological processes, including cell volume regulation, touch sensation, and hearing.
Medicine: GsMTx4 trifluoroacetate is used to investigate the potential therapeutic applications of mechanosensitive channel inhibitors in conditions such as cardiac arrhythmias, pain, and cancer.
Industry: It is employed in the development of new pharmacological agents targeting mechanosensitive channels .
Wirkmechanismus
GsMTx4 trifluoroacetate inhibits mechanosensitive channels by binding to the lipid bilayer of the cell membrane. This binding alters the mechanical properties of the membrane, reducing the tension transmitted to the channel gate. As a result, the channel remains closed, preventing the influx of cations. The peptide’s six lysine residues play a crucial role in its membrane-binding properties .
Vergleich Mit ähnlichen Verbindungen
GsMTx4 trifluoroacetate is unique due to its selective inhibition of cationic-permeable mechanosensitive channels. Similar compounds include:
D-GsMTx4 trifluoroacetate: An enantiomer of GsMTx4 trifluoroacetate with similar inhibitory properties.
GsMTx4: The non-trifluoroacetate form of the peptide.
Other spider venom peptides: Various peptides from spider venom that inhibit different ion channels
Eigenschaften
Molekularformel |
C185H278N48O46S6 |
|---|---|
Molekulargewicht |
4103 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C185H278N48O46S6/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1 |
InChI-Schlüssel |
SFSIBEVGKPAOFG-KTEQGTNPSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


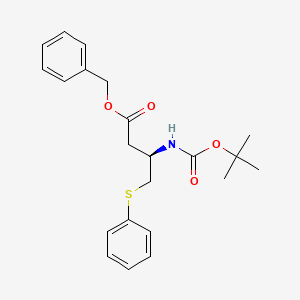



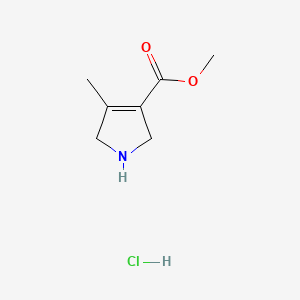
![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)
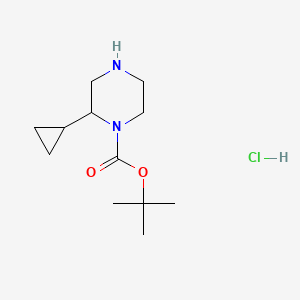
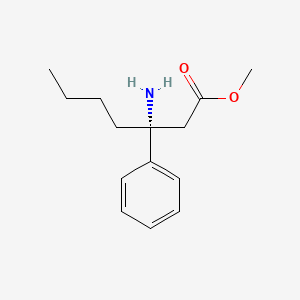

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

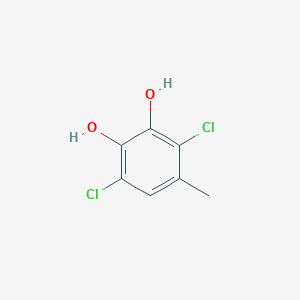
![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)
